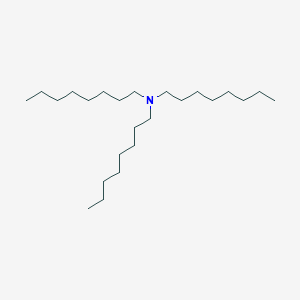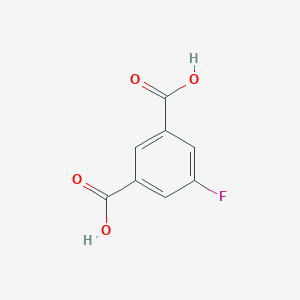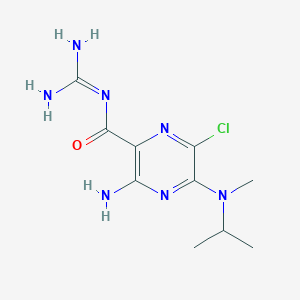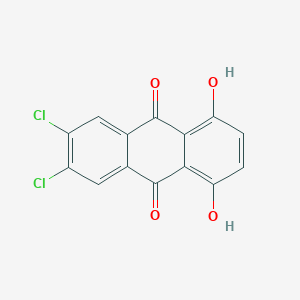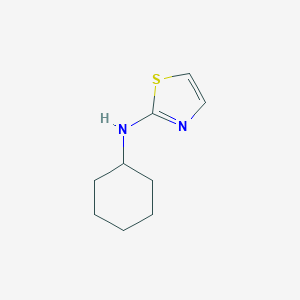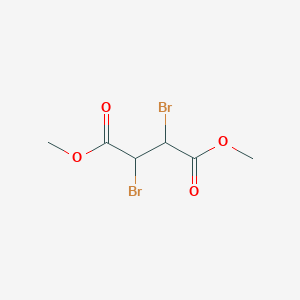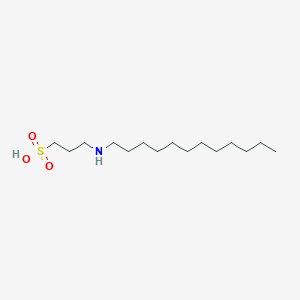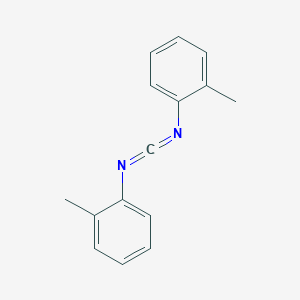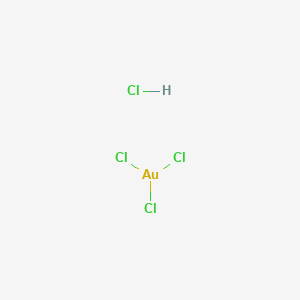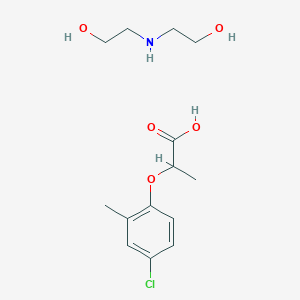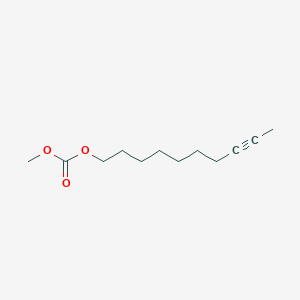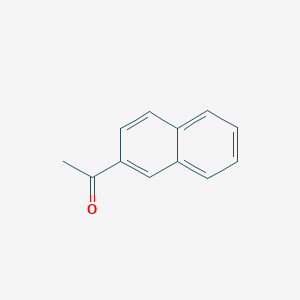![molecular formula C20H40N4 B072176 1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine CAS No. 1166-64-9](/img/structure/B72176.png)
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is a chemical compound known for its unique structure and properties. This compound features a cyclohexane ring with two methylamine groups attached at the 1 and 4 positions, and each methylamine group is further substituted with a 1-methylpiperid-4-yl group. The (E)- configuration indicates the specific geometric arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including catalytic hydrogenation of benzene or cyclohexene.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.
Substitution with 1-Methylpiperid-4-yl Groups: The final step involves the substitution of the methylamine groups with 1-methylpiperid-4-yl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Amine Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanebis(methylamine): Lacks the 1-methylpiperid-4-yl groups.
N,N’-Bis(1-methylpiperid-4-yl)-1,4-cyclohexanebis(methanamine): A similar compound with slight structural variations.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(1-methylpiperid-4-yl)-, (E)- is unique due to its specific geometric configuration and the presence of both cyclohexane and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1166-64-9 |
|---|---|
Molecular Formula |
C20H40N4 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3 |
InChI Key |
STMCRUBVLOKMKB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Canonical SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Key on ui other cas no. |
1166-64-9 |
Synonyms |
N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


